molecular formula C25H21FN2O4S B2629632 2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide CAS No. 866728-95-2

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

Cat. No. B2629632
CAS RN: 866728-95-2
M. Wt: 464.51
InChI Key: BCTLLTUDIOQSSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted with an ethyl group at the 6-position and a fluorophenyl sulfonyl group at the 3-position. The quinoline ring also carries a carbonyl group at the 4-position. The molecule also contains a phenylacetamide moiety.

Scientific Research Applications

Anticancer Applications

One significant application of similar quinolinone-based derivatives is in anticancer research. A derivative named ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate exhibited potent cytotoxic activity against human cervical cancer (HeLa), human lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. This compound demonstrated strong inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antibacterial Applications

A novel quinoline derivative, specifically 2-sulfonylquinolone ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, demonstrated potent broad-spectrum antibacterial activity. It was effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing drug resistance issues (Hashimoto et al., 2007).

Synthesis and Characterization

The synthesis and characterization of quinazolinone and quinoline derivatives are crucial in drug discovery, offering insights into the structural properties that contribute to biological activity. Ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and 4-[(2-ethoxy-2-oxoethyl)(phenyl]carbamoyl units are examples of structures that have been analyzed to understand their potential interactions in biological systems (Filali Baba et al., 2019).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s possible that the compound could interact with biological targets through its quinoline, sulfonyl, and amide functional groups .

properties

IUPAC Name

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-2-17-8-13-22-21(14-17)25(30)23(33(31,32)20-11-9-18(26)10-12-20)15-28(22)16-24(29)27-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTLLTUDIOQSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide

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